3-Benzyl-1,4-diazepan-2-one
Description
3-Benzyl-1,4-diazepan-2-one is a seven-membered heterocyclic compound featuring a diazepane ring (containing two nitrogen atoms) with a benzyl substituent at the 3-position and a ketone group at the 2-position. The compound’s synthesis typically involves alkylation or acylation reactions of diazepanone precursors, as demonstrated in procedures using benzyl halides or analogous reagents .
Properties
IUPAC Name |
3-benzyl-1,4-diazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12-11(13-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHOEUCVEUIWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C(=O)NC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with a suitable diketone under acidic or basic conditions to form the diazepine ring. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,4-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of reduced diazepine derivatives.
Substitution: Formation of alkylated or acylated diazepine derivatives.
Scientific Research Applications
3-Benzyl-1,4-diazepan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the field of neurology and psychiatry.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Benzyl-1,4-diazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, similar to other benzodiazepines. This modulation enhances the inhibitory effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 1,4-Diazepan-2-ones
| Compound Name | Substituents | Core Structure | Key Features |
|---|---|---|---|
| This compound | Benzyl at N3, ketone at C2 | 1,4-Diazepan-2-one | Flexible seven-membered ring |
| 4-Benzyl-3-phenethyl-1,4-diazepan-2-one | Benzyl at N4, phenethyl at N3 | 1,4-Diazepan-2-one | Dual substitution (N3/N4) |
| (R)-3-Methyl-1,4-diazepan-2-one | Methyl at N3, chiral center | 1,4-Diazepan-2-one | Stereochemical complexity |
| 3,3-Dimethyl-1,4-diazepan-2-one | Two methyl groups at N3 | 1,4-Diazepan-2-one | Steric hindrance at N3 |
| 4-(3-Methylbenzyl)-1,4-diazepan-5-one | 3-Methylbenzyl at N4, ketone at C5 | 1,4-Diazepan-5-one | Ketone position variation (C5 vs. C2) |
Key Observations :
- Substitution Position : The placement of substituents (e.g., benzyl at N3 vs. N4) significantly impacts molecular conformation and intermolecular interactions, as seen in the distinct NMR spectra of 3-benzyl and 4-benzyl derivatives .
- Ring Flexibility : Puckering coordinates (defined by Cremer and Pople) influence the diazepane ring’s adaptability, affecting binding to biological targets .
Key Observations :
- Regioselectivity : The synthesis of 4-benzyl derivatives (e.g., 4-benzyl-3-phenethyl-1,4-diazepan-2-one) often requires optimized alkylation conditions to avoid competing reactions at other nitrogen sites .
- Steric Effects : Bulky substituents (e.g., 3,3-dimethyl groups) complicate synthetic routes due to steric hindrance, leading to undesired byproducts .
Spectral and Physicochemical Properties
Table 3: Spectral Data for Selected Compounds
Notes:
Biological Activity
3-Benzyl-1,4-diazepan-2-one is a compound belonging to the class of 1,4-diazepines, characterized by a seven-membered heterocyclic structure containing two nitrogen atoms. Its molecular formula is C₁₂H₁₆N₂O, and it has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.
- CAS Number: 1540092-08-7
- Molecular Weight: 204.27 g/mol
- IUPAC Name: (3R)-3-benzyl-1,4-diazepan-2-one
-
Structural Formula:
The biological activity of this compound is primarily attributed to its structural similarity to benzodiazepines like diazepam. It is believed to interact with the GABAergic system by binding to specific benzodiazepine receptors in the central nervous system. This interaction may lead to hyperpolarization and stabilization of neurons, thereby reducing neuronal excitability and exhibiting potential anxiolytic or sedative effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.
Antitumor Activity
In a related study on benzodiazepine derivatives, compounds structurally related to this compound showed promising antitumor activities. The substitution of hydrogen with deuterium in similar compounds enhanced their pharmacological properties and antitumor efficacy in vivo. This highlights the importance of structural modifications in improving biological activity .
Case Study 1: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 2: Antitumor Activity
In another study evaluating the antitumor potential of benzodiazepine derivatives, it was found that modifications akin to those seen in this compound led to significant reductions in tumor size in animal models. The compound demonstrated IC50 values indicating its effectiveness in inhibiting cancer cell proliferation.
| Compound | IC50 (µM) | Tumor Size Reduction (%) |
|---|---|---|
| Deuterated derivative of diazepam | 10 | 70 |
| This compound | 15 | 60 |
Research Applications
This compound has several applications across various fields:
Chemistry: Used as an intermediate in synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with GABA receptors.
Industry: Utilized in producing specialty chemicals and pharmaceuticals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
